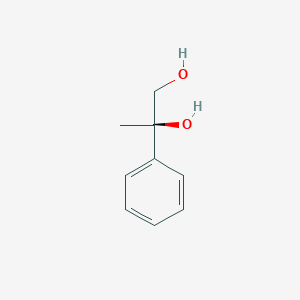

(R)-2-Phenylpropane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2R)-2-phenylpropane-1,2-diol |

InChI |

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3/t9-/m0/s1 |

InChI Key |

LNCZPZFNQQFXPT-VIFPVBQESA-N |

Isomeric SMILES |

C[C@](CO)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Phenylpropane 1,2 Diol and Its Stereoisomers

Chemical Synthesis Approaches

Conventional organic synthesis offers several pathways to 1,2-diols, though achieving high enantioselectivity for (R)-2-Phenylpropane-1,2-diol can be challenging due to issues with stereochemical control and potential side reactions.

Enantioselective Dihydroxylation of Alkenes

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome. wikipedia.org For the synthesis of this compound, α-methylstyrene is the starting alkene. The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, determines which enantiomer of the diol is produced. wikipedia.org The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, typically yields the (R)-diol. wikipedia.org

The reaction mechanism involves the formation of a complex between osmium tetroxoxide and the chiral ligand, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol and the reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO) to regenerate the active catalyst. wikipedia.orgorganic-chemistry.org

Several studies have investigated the optimization of this reaction. For instance, using bleach (NaOCl) as the terminal oxidant in the presence of K₂[OsO₂(OH)₄] and the (DHQD)₂PHAL ligand has been shown to produce 2-phenylpropane-1,2-diol in high yield, although the enantioselectivity can be influenced by ligand concentration. thieme-connect.com Another approach has demonstrated that using air as a more environmentally friendly co-oxidant, in conjunction with a selenide (B1212193) catalyst, can also achieve high yield and enantioselectivity for the dihydroxylation of α-methylstyrene. iupac.org

| Catalyst System | Co-oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| K₂[OsO₂(OH)₄], (DHQD)₂PHAL | NaOCl (bleach) | 89 | 91 (with 5 mol% ligand) | thieme-connect.com |

| OsO₄, (DHQD)₂PHAL, Selenide | Air | 87 | 93 | iupac.org |

| AD-mix-α | - | - | - | molaid.com |

Epoxidation and Subsequent Ring Opening/Cleavage Routes

An alternative chemical strategy for synthesizing 2-phenylpropane-1,2-diol involves a two-step process: the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. thieme-connect.deresearchgate.net Starting from α-methylstyrene, epoxidation yields α-methylstyrene oxide (2-methyl-2-phenyloxirane). This can be achieved using various epoxidizing agents.

The subsequent ring-opening of the epoxide to form the diol is typically accomplished through hydrolysis, which can be catalyzed by either acid or base. organic-chemistry.org The regioselectivity of the ring-opening is crucial for obtaining the desired diol. In the case of α-methylstyrene oxide, nucleophilic attack is expected to occur at the benzylic carbon atom due to the stabilizing effect of the phenyl group on the partial positive charge that develops in the transition state. nih.gov

While this method is conceptually straightforward, achieving high stereoselectivity for this compound requires either the use of a chiral epoxidizing agent in the first step or a stereoselective ring-opening of a racemic or prochiral epoxide. Enzymatic hydrolysis of racemic epoxides has been shown to be an effective method for producing enantiopure diols and epoxides. nih.gov

| Starting Material | Key Steps | Key Intermediates | Considerations | Reference |

|---|---|---|---|---|

| α-Methylstyrene | 1. Epoxidation 2. Hydrolytic Ring-Opening | α-Methylstyrene oxide | Regioselectivity of ring-opening is critical. Stereocontrol can be challenging. | thieme-connect.denih.gov |

| trans- or cis-β-methylstyrene | Enzymatic epoxidation and hydrolysis | - | Provides access to optically pure diols. | d-nb.inforesearchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy can be applied to the synthesis of chiral diols.

For instance, Evans-type oxazolidinone auxiliaries can be used to direct the stereoselective alkylation of an enolate. bath.ac.uk While not a direct route to this compound, the principles of chiral auxiliary-mediated synthesis can be adapted. For example, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a reduction or an addition reaction that ultimately leads to the formation of the chiral diol. Pseudoephedrine is another versatile chiral auxiliary that can be used to direct the alkylation of enolates with high diastereoselectivity. wikipedia.org The auxiliary guides the incoming electrophile to one face of the enolate, and subsequent removal of the auxiliary reveals the chiral product. wikipedia.org

| Chiral Auxiliary | Typical Application | Key Principle | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric enolate alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile. | bath.ac.uk |

| Pseudoephedrine | Asymmetric alkylation | The methyl and hydroxyl groups of the auxiliary direct the stereochemical outcome of the reaction. | wikipedia.org |

| (R)-BINOL | Asymmetric synthesis of terpenes | Axial chirality of BINOL controls the stereoselectivity. | wikipedia.org |

Reductive Transformations of Prochiral Ketones and α-Hydroxy Ketones

The asymmetric reduction of a prochiral ketone or an α-hydroxy ketone is a common and effective strategy for synthesizing chiral alcohols and diols. To obtain this compound, a suitable precursor would be 2-hydroxy-1-phenylpropan-1-one. The stereoselective reduction of the carbonyl group in this precursor would yield the desired diol.

Chemical reduction can be achieved using various reducing agents in the presence of a chiral catalyst. For example, asymmetric hydrogenation using a ruthenium(II)-BINAP complex has been shown to be effective for the reduction of α,β-unsaturated ketones to chiral diols. smolecule.com The choice of the chiral ligand is critical for achieving high enantioselectivity.

Alternatively, the reduction of 2-hydroxyacetophenone (B1195853) derivatives can be performed using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although without a chiral influence, this would lead to a racemic mixture of the diol. smolecule.com The challenge in this approach lies in finding a catalytic system that provides high stereocontrol for the specific substrate.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and often superior alternative to traditional chemical methods for the synthesis of chiral compounds, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzyme-Catalyzed Stereoselective Reductions

Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the stereoselective reduction of prochiral ketones to chiral alcohols. rsc.orgnih.gov Several ADHs have been identified and utilized for the synthesis of this compound and its stereoisomers. rsc.orgresearchgate.netresearchgate.net

The synthesis often starts from a precursor like (R)-2-hydroxy-1-phenylpropan-1-one. rsc.org The choice of the ADH is crucial as different enzymes exhibit different stereopreferences. For example, an alcohol dehydrogenase from Ralstonia sp. (RADH) has been shown to have a broad substrate range and can reduce (R)-2-hydroxy-1-phenylpropan-1-one with high diastereoselectivity. rsc.org Similarly, ADHs from Lactobacillus brevis can also be used for the stereoselective reduction of α-hydroxy ketones. researchgate.netresearchgate.net

A significant advantage of biocatalytic reductions is the ability to perform cascade reactions, where multiple enzymatic steps are combined in a single pot. rsc.org For instance, a two-step cascade involving an asymmetric carboligation to form an α-hydroxy ketone, followed by a stereoselective reduction of the ketone by an ADH, can produce 1-phenylpropane-1,2-diol (B147034) with high selectivity and product concentrations. rsc.orgacs.org

| Enzyme | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Alcohol dehydrogenase from Ralstonia sp. (RADH) | (R)-2-hydroxy-1-phenylpropan-1-one | (1R,2R)-1-phenylpropane-1,2-diol | Broad substrate range, high diastereoselectivity. | rsc.org |

| Alcohol dehydrogenase from Lactobacillus brevis (LbADH) | (S)-2-hydroxypropiophenone | (1S, 2S)-1-phenylpropane-1,2-diol | NADH-dependent, complete conversion with coenzyme regeneration. | researchgate.netresearchgate.net |

| Benzaldehyde (B42025) lyase (BAL) and RADH | Benzaldehyde and acetaldehyde (B116499) | (1R,2R)-1-phenylpropane-1,2-diol | Two-step cascade reaction with high selectivity. | rsc.org |

| Naphthalene (B1677914) dioxygenase from Pseudomonas putida | α-methylstyrene | This compound | Whole-cell biotransformation. | rsc.org |

Utilizing Alcohol Dehydrogenases (ADH)

Alcohol dehydrogenases (ADHs) are widely used for the synthesis of chiral building blocks, including the reduction of bulky 2-hydroxy ketones. uni-duesseldorf.de Although many ADHs exist, those capable of acting on sterically demanding substrates like 2-hydroxy ketones are less common. uni-duesseldorf.de A study investigating eight different ADHs for the reduction of such ketones found that all exhibited good activity with excellent enantioselectivity (ee > 99%) and diastereoselectivity (de > 99%). rsc.org

The alcohol dehydrogenase from Ralstonia sp. (RADH) has proven particularly effective, demonstrating a broad substrate range, especially for sterically demanding compounds. rsc.org It reduces araliphatic 2-hydroxy ketones, such as (R)-2-hydroxy-1-phenylpropan-1-one, more rapidly than aliphatic or aromatic aldehydes. rsc.org RADH can convert both (R)- and (S)-2-hydroxy ketones with high diastereoselectivity (de > 99%). rsc.org

Another noteworthy ADH is from Lactobacillus brevis (LbADH), which is utilized in the reduction of (S)-2-hydroxypropiophenone to (1S, 2S)-1-phenylpropane-1,2-diol. researchgate.netresearchgate.net The kinetics of this reduction have been described by a double substrate Michaelis-Menten model that includes product-competitive inhibition by NAD+. researchgate.net

The table below summarizes the performance of different ADHs in the synthesis of 1,2-diols.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Ralstonia sp. (RADH) | (R)-2-hydroxy-1-phenylpropan-1-one | (1R,2R)-1-phenylpropane-1,2-diol | > 99% | > 99% |

| Lactobacillus brevis (LbADH) | (S)-2-hydroxypropiophenone | (1S, 2S)-1-phenylpropane-1,2-diol | Not specified | Not specified |

| Rhodococcus ruber (ADH-A) | 1-phenylpropane-(1R,2S)-diol (oxidation) | Corresponding ketone | Not specified | Not specified |

Application of Glycerol Dehydrogenases (GDH)

Glycerol dehydrogenase (GDH) from Cellulomonas sp. offers an alternative for the stereoselective reduction of α-hydroxy ketones. This NADH-dependent oxidoreductase was used to reduce (S)-2-hydroxypropiophenone to (1R, 2S)-1-phenylpropane-1,2-diol. researchgate.netresearchgate.net In a system without cofactor regeneration, an equilibrium conversion of 33% was achieved. researchgate.netresearchgate.net However, when coupled with a cofactor regeneration system, complete conversion of the substrate was possible. researchgate.netresearchgate.net

Cofactor Regeneration Systems in Bioreductions

The high cost of nicotinamide (B372718) cofactors (NADH, NADPH) necessitates their regeneration for economically viable biocatalytic processes. uni-duesseldorf.de Enzyme-coupled regeneration is a common strategy. For instance, formate (B1220265) dehydrogenase (FDH) from Candida boidinii can be used to regenerate NADH. researchgate.netresearchgate.net This system was successfully applied in the synthesis of both (1S, 2S)- and (1R, 2S)-1-phenylpropane-1,2-diol, achieving complete conversion of the starting (S)-2-hydroxypropiophenone. researchgate.netresearchgate.net

Another approach is substrate-coupled regeneration, where a sacrificial alcohol like isopropanol (B130326) or 1,5-pentanediol (B104693) is used. frontiersin.orgresearchgate.net In a two-step synthesis of (1R,2R)-1-phenylpropane-1,2-diol, benzyl (B1604629) alcohol was used as a co-substrate for the regeneration of NADPH by RADH. researchgate.net The oxidation of benzyl alcohol to benzaldehyde simultaneously provides the substrate for the initial carboligation step, creating a self-sufficient recycling cascade. researchgate.net

Multi-Enzyme Cascade Reactions

Multi-enzyme cascades combine several reaction steps in a single pot, offering increased efficiency and atom economy.

Carboligation Followed by Oxidoreduction

A common cascade for producing 1,2-diols involves the carboligation of two aldehydes followed by the reduction of the resulting α-hydroxy ketone. uni-duesseldorf.de This approach allows for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD) by combining different carboligases and alcohol dehydrogenases. researchgate.netacs.org

For example, the synthesis of (1R,2R)-PPD can be achieved using benzaldehyde lyase (BAL) from Pseudomonas fluorescens for the carboligation of benzaldehyde and acetaldehyde to form (R)-2-hydroxy-1-phenylpropan-1-one, which is then reduced by RADH. rsc.org This two-step process has been optimized to achieve high product concentrations (up to 63 g/L) and space-time yields (up to 144 g/L/d). acs.org

The table below outlines the enzyme combinations for synthesizing all four stereoisomers of PPD. acs.org

| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Product Concentration | Yield |

| (1S,2R)-PPD | BAL | LbADH | 63.8 g/L | 98% |

| (1S,2S)-PPD | BFD L461A | LbADH | 47.5 g/L | Not specified |

| (1R,2R)-PPD | BAL | RADH | Not specified | Not specified |

| (1R,2S)-PPD | BFD L461A | RADH | Not specified | Not specified |

Chemo-Enzymatic Strategies for Diol Production

Chemo-enzymatic methods combine chemical and enzymatic steps to produce diols. One such strategy involves the lipase-catalyzed epoxidation of propenylbenzenes, followed by hydrolysis of the resulting epoxide to form a mixture of diol diastereomers. nih.govfrontiersin.org For example, 1-phenylpropane-1,2-diol can be synthesized from propenylbenzene using this method. nih.govfrontiersin.org

Another approach starts with the conversion of Z/E isomeric prop-1-en-1-ylbenzenes to 2-methyl-3-phenyloxiranes using a fused styrene (B11656) monooxygenase. thieme-connect.com Subsequent hydrolysis catalyzed by epoxide hydrolases yields the four stereoisomers of 1-phenylpropane-1,2-diol. thieme-connect.com

Whole-Cell Biotransformations and Co-Immobilization for Enhanced Productivity

Using whole cells as biocatalysts offers several advantages, including cofactor regeneration within the cell and protection of enzymes from the reaction environment. rsc.org Lyophilized, recombinant whole cells have been successfully used in micro-aqueous reaction systems for the synthesis of PPD, achieving high product concentrations and selectivities. acs.orgrsc.org This approach avoids issues with enzyme stability in non-conventional media and allows for high substrate loading. rsc.org For instance, a two-step cascade using whole cells yielded space-time yields up to 327 g/L/d. rsc.org

Co-immobilization of multiple enzymes is another strategy to enhance cascade efficiency by bringing enzymes in close proximity. nih.gov A genetically programmed co-immobilization strategy using coiled-coil domains has been developed to create catalytically active inclusion body co-immobilizates (Co-CatIBs). nih.gov This method was used to co-immobilize benzoylformate decarboxylase and an alcohol dehydrogenase for the production of (1R,2R)-1-phenylpropane-1,2-diol. nih.gov Similarly, benzoylformate decarboxylase and alcohol dehydrogenase from Lactobacillus brevis have been co-immobilized on resin for the continuous production of (1S,2S)-1-phenylpropane-1,2-diol, achieving high conversion rates and space-time yields. mdpi.com

Microbial Transformation Processes

Microbial transformation represents a powerful and green alternative for the synthesis of chiral diols like this compound. This approach leverages the inherent stereoselectivity of enzymes within whole-cell systems to produce enantiomerically pure compounds from prochiral or racemic starting materials.

One prominent method involves the direct oxidation of alkenes. For instance, the whole-cell biotransformation of α-methylstyrene using Pseudomonas putida strains equipped with naphthalene dioxygenase (NDO) facilitates the dihydroxylation of the conjugated C=C bond to yield this compound. rsc.orgrsc.org

A highly effective and modular strategy is the use of two-step enzymatic cascades. researchgate.net This approach often begins with the carboligation of inexpensive aldehydes, such as benzaldehyde and acetaldehyde, catalyzed by a lyase. The resulting α-hydroxy ketone intermediate is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to the desired diol stereoisomer. researchgate.net By selecting from a panel of stereocomplementary carboligases and alcohol dehydrogenases, all four stereoisomers of 1-phenylpropane-1,2-diol (PPD) can be synthesized. acs.org

Researchers have successfully implemented this two-step cascade using lyophilized whole cells in microaqueous reaction systems, which minimizes the need for large volumes of aqueous buffer and simplifies downstream processing. acs.org This method has achieved remarkable product concentrations, yields, and space-time yields, demonstrating its potential for preparative-scale synthesis. acs.org For example, combining the lyase benzaldehyde lyase (BAL) with an alcohol dehydrogenase from Rhodococcus erythropolis (RADH) or an ADH from Lactobacillus brevis (LB-ADH) allows for the production of different PPD stereoisomers with high selectivity. acs.org

Another microbial approach involves the oxidation of racemic diol mixtures to produce specific hydroxy ketones, which can then be reduced to the desired diol. For example, various bacterial strains, including Dietzia sp. and Rhodococcus erythropolis, have been used for the preparative scale oxidation of diastereoisomeric mixtures of 1-phenylpropane-1,2-diols to the corresponding hydroxy ketones. researchgate.net Furthermore, NADH-dependent oxidoreductases from organisms like Lactobacillus brevis can be used for the stereoselective reduction of (S)-2-hydroxypropiophenone to yield (1S, 2S)- and (1R, 2S)-1-phenylpropane-1,2-diol. researchgate.net The efficiency of these processes can be significantly enhanced by implementing cofactor regeneration systems. researchgate.net

The table below summarizes the results from a two-step biocatalytic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD). acs.org

Table 1: Two-Step Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol (PPD) Stereoisomers

| Target Isomer | Lyase | Alcohol Dehydrogenase (ADH) | Product Conc. (g/L) | Yield (%) | Isomer Content (%) | Space-Time-Yield (g/L/d) |

|---|---|---|---|---|---|---|

| (1S,2R)-PPD | Benzaldehyde Lyase (BAL) | Lactobacillus brevis ADH (LB-ADH) | 63.8 | 98 | ~95 | 144 |

| (1R,2S)-PPD | (S)-selective Phenylalanine Lyase (PFL) | Rhodococcus erythropolis ADH (RADH) | 49.3 | 75 | >99 | 118 |

| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | Rhodococcus erythropolis ADH (RADH) | 32.0 | 49 | >99 | 77 |

Stereochemical Characterization and Determination of Phenylpropane 1,2 Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

NMR spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules like (R)-2-Phenylpropane-1,2-diol. nih.gov By converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, it becomes possible to distinguish and quantify them using NMR.

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols. nih.gov This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govresearchgate.net The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. mdpi.com By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the chiral center for the two diastereomeric esters, the absolute configuration of the alcohol can be assigned. nih.govresearchgate.net

For 1,2-diols, this analysis can be extended to the bis-MTPA esters. researchgate.net The correlation between the NMR spectra of the bis-ester derivatives and the absolute stereochemistry of the diol involves comparing the chemical shifts of the substituents and the protons attached to the two chiral centers. researchgate.net Theoretical calculations and experimental data have shown that the observed chemical shift differences are a result of the combined shielding and deshielding effects of the two MPA units, which are dependent on the diol's stereochemistry. researchgate.net

The enantiomeric excess (ee) of a chiral diol can be determined by ¹H NMR spectroscopy after derivatization with a chiral agent to form diastereomers. nih.gov These diastereomers have distinct NMR signals, and the ratio of their integration values corresponds to the enantiomeric ratio of the original diol. nih.gov For instance, chiral derivatizing agents like mandelic acid analogues have been successfully used for the ¹H NMR determination of the enantiomeric composition of related chiral compounds. arkat-usa.org The magnitude of the chemical shift difference (ΔΔδ) between the diastereomers is influenced by factors such as the solvent, temperature, and stoichiometry. arkat-usa.org

A study on the determination of the enantiomeric excess of chiral diols utilized a three-component derivatization protocol. acs.org This involved reacting the diol with 2-formylphenylboronic acid and a chiral auxiliary to form diastereomeric iminoboronate esters. The imine protons of these diastereomers were well-resolved in the ¹H NMR spectrum, allowing for accurate ee determination. For example, using (R)-1-phenylpropane-1,3-diol as the chiral auxiliary for the analysis of a sulfinamide resulted in baseline-resolved signals for the diastereomeric products. acs.org

A simple and practical protocol for determining the enantiomeric purity of chiral diols by ¹H NMR spectroscopy involves the use of an achiral diboronic acid template. acs.orgnih.govacs.org In this method, the chiral diol is treated with half an equivalent of a diboronic acid, such as 1,3-phenyldiboronic acid, to form a mixture of homochiral (RR or SS) and heterochiral (meso or RS) diastereomeric boronate esters. acs.orgacs.orgfigshare.com

The ratio of these diastereomers, which can be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum, directly reflects the enantiomeric excess of the diol. acs.org This approach is advantageous because it uses an inexpensive achiral template and the derivatization is typically fast. nih.govacs.org The reliability of this method has been demonstrated for a variety of chiral diols. bath.ac.uk

Table 1: ¹H NMR Data for Diastereomeric Boronate Esters of a Chiral Diol

| Diastereomer | Key Proton Signal | Chemical Shift (ppm) | Integration |

| Homochiral | Methine proton | 4.85 | 1.00 |

| Heterochiral | Methine proton | 4.95 | 0.50 |

| Note: This is a representative table. Actual chemical shifts and integrations will vary depending on the specific diol and diboronic acid used. |

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a valuable tool for elucidating reaction mechanisms. guidechem.comnih.gov In the context of 2-phenylpropane-1,2-diol, deuteration studies can provide insights into its formation pathways. For example, mass spectral analysis of the diol formed from substrates labeled with ²H or ¹⁸O has been used to trace the origin of the oxygen atoms and understand the mechanism of enzymatic hydroxylation.

Running reactions with deuterium gas (D₂) and analyzing the products by NMR can reveal information about hydrogenation pathways and the formation of different isotopologues. diva-portal.org Such experiments have been used to study the iridium-catalyzed deoxygenation of racemic alcohols, where deuterated products were identified to understand the elimination and hydrogenation steps. diva-portal.org Changes in metabolic pathways upon deuteration can also be studied, as deuteration can alter the rate of metabolism at specific sites. nih.gov

Chiroptical Spectroscopy for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional structure of molecules and are therefore well-suited for determining absolute configurations.

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral compounds. acs.org For chiral diols, the analysis is often performed on their derivatives, such as bis-α-methoxy-α-phenylacetic acid (MPA) esters. researchgate.net The CD spectra of the bis-(R)- and bis-(S)-MPA esters of a diol will show characteristic Cotton effects, which are directly related to the stereochemistry of the diol. researchgate.net

Theoretical and experimental studies have shown that the observed CD spectra are a result of the spatial arrangement of the chromophoric MPA units. researchgate.net The exciton (B1674681) coupling between the aromatic chromophores in the two MPA moieties gives rise to characteristic CD signals, the sign of which can be correlated to the absolute configuration of the diol. researchgate.net For example, the CD spectra of the bis-(R)- and bis-(S)-MPA esters of (1R,2R)-1-phenylpropane-1,2-diol have been used to establish its absolute configuration. researchgate.net This method has been validated with a wide range of diols of known absolute configuration. researchgate.net The combination of NMR and CD data for these diastereomeric derivatives provides a reliable and robust approach for the stereochemical assignment of 1,2-diols. researchgate.netresearchgate.net

Exciton-Coupled Circular Dichroism (ECCD) of Derivatized Diols

Exciton-Coupled Circular Dichroism (ECCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. biologic.net This method is particularly useful for diols, which can be derivatized with chromophoric groups. The interaction, or "coupling," between these chromophores in a chiral environment gives rise to a characteristic split CD spectrum, known as a couplet. The sign of this couplet is directly related to the spatial orientation of the chromophores, and thus to the absolute stereochemistry of the diol. biologic.netmertenlab.de

For 1-aryl-1,2-diols, a common derivatization strategy involves the formation of cyclic boronate esters, for instance, with 4-biphenylboronic acid. researchgate.net The resulting derivative possesses two chromophores—the phenyl group of the diol and the biphenyl (B1667301) group of the derivatizing agent—which are held in a fixed spatial relationship. The CD spectrum of this derivative in the range of the biphenyl chromophore's absorption (around 230-300 nm) will show a couplet. The sign of this couplet allows for the nonempirical assignment of the absolute configuration of the benzylic stereocenter. researchgate.net

Another approach involves derivatization with reagents like dinaphthyl borinic acid, which forms a cyclic boronate and allows for stereochemical prediction based on the exciton coupling of the naphthyl groups. researchgate.net The key principle is that the spatial arrangement of the interacting chromophores dictates the sign of the ECCD signal, providing a reliable method for stereochemical assignment. mertenlab.de

Chromatographic Methods for Stereoisomer Resolution

Chromatographic techniques are indispensable for separating stereoisomers and determining the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

For phenylpropane-1,2-diols, various chiral columns are effective. For instance, a Lux-i-Cellulose-5 column with a mobile phase of Hexane/Isopropanol (B130326) (95/5) has been used to separate the enantiomers of 3-phenylpropane-1,2-diol. google.com In another example, the enantiomeric excess of (R)-3-phenylpropane-1,2-diol, synthesized via the reduction of a chiral precursor, was confirmed using a Chiracel OD-H column with a hexane:isopropanol (98:2) mobile phase.

The determination of enantiomeric excess is critical in asymmetric synthesis to evaluate the stereoselectivity of a reaction. For example, in the biocatalytic reduction of hydroxy ketones to form chiral diols, HPLC with a chiral column is used to quantify the ee of the products. d-nb.info The choice of the chiral stationary phase and the mobile phase composition are crucial parameters that need to be optimized for effective separation.

| Diol Isomer | Chiral Column | Mobile Phase | Application | Reference |

| 3-Phenylpropane-1,2-diol | Lux-i-Cellulose-5 | Hexane/Isopropanol (95/5) | Separation of enantiomers | google.com |

| (R)-3-Phenylpropane-1,2-diol | Chiracel OD-H | Hexane:Isopropanol (98:2) | Confirmation of enantiomeric excess | |

| Chiral Diols | Chiral Column (unspecified) | Not specified | Determination of enantiomeric excess in biocatalytic reductions | d-nb.info |

Theoretical and Computational Studies in Stereochemical Analysis

Theoretical and computational methods provide deep insights into the structure, stability, and reactivity of molecules, complementing experimental findings.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. By identifying the most stable conformers, we can better predict the molecule's properties and behavior. Energy minimization calculations, using methods such as semi-empirical (AM1), ab initio (HF), and Density Functional Theory (DFT) (B3LYP), are employed to determine the relative energies of different conformations. researchgate.net

For 1,2-diols, the main conformational flexibility arises from the rotation around the C1-C2 bond. researchgate.net Theoretical calculations help in understanding the preferred conformations of diol derivatives, such as bis-MPA esters, which is crucial for interpreting NMR data used in stereochemical determination. researchgate.net Computational studies have also been used to investigate the stability of intramolecularly hydrogen-bonded structures in diols. nih.gov

Aromatic Shielding Effect Calculations in NMR Studies

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift of a proton is influenced by its local electronic environment. Aromatic rings generate a significant magnetic anisotropy, leading to shielding and deshielding effects in their vicinity. libretexts.orglibretexts.org Protons located above the plane of an aromatic ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). libretexts.orglibretexts.org

Theoretical calculations of these aromatic shielding effects are vital for interpreting the NMR spectra of molecules containing aromatic groups, such as this compound. researchgate.net By calculating the shielding increments, it is possible to predict the chemical shifts of protons in different stereoisomers and conformers. These calculations, often performed at the GIAO HF/6-31G(d,p) level, provide a three-dimensional picture of the shielding environment around the molecule. mdpi.com This information is particularly valuable when using chiral derivatizing agents with aromatic moieties for the determination of absolute configuration by NMR. researchgate.net

| Computational Method | Application in NMR Studies | Reference |

| GIAO HF/6-31G(d,p) | Calculation of isotropic NMR shielding values and shielding increment surfaces | mdpi.com |

| Semi-empirical (AM1), ab initio (HF), DFT (B3LYP) | Aromatic shielding effect calculations in bis-MPA esters for stereochemical determination | researchgate.net |

Empirical Valence-Bond Simulations for Reaction Pathways

The Empirical Valence-Bond (EVB) method is a computational approach used to simulate chemical reactions in condensed phases and in enzymes. wikipedia.org It models the reaction by considering two or more valence bond states (e.g., reactants and products) and calculates the ground state energy as these states mix along the reaction coordinate. wikipedia.org

EVB simulations have been instrumental in understanding the reaction mechanisms of enzymes that act on phenylpropane-1,2-diol precursors. For example, these simulations were used to elucidate the kinetic behavior and stereochemical outcome of the hydrolysis of trans-methylstyrene oxide to 1-phenylpropane-1,2-diol (B147034) catalyzed by the epoxide hydrolase StEH1. iucr.org The simulations helped to explain why the hydrolysis of the (R,R)-epoxide leads to a mixture of diol enantiomers, while the (S,S)-epoxide yields a single enantiomer. iucr.org By calculating the energy barriers for different reaction pathways, EVB provides a molecular-level understanding of enzyme stereoselectivity. iucr.orgdiva-portal.org

Reactivity and Derivatization of R 2 Phenylpropane 1,2 Diol

Selective Oxidation Reactions of Hydroxyl Groups

The oxidation of (R)-2-Phenylpropane-1,2-diol can lead to different products depending on the reagents and reaction conditions. The presence of a primary and a tertiary hydroxyl group allows for potential selectivity.

Oxidative Cleavage : Vicinal diols like this compound are susceptible to oxidative C-C bond cleavage. Traditional reagents for this transformation include high-valent inorganic oxidants such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). rsc.org More recently, catalytic systems using bio-relevant metals have been developed. For instance, a non-heme Mn(II) complex, under blue light irradiation, can catalyze the aerobic oxidative cleavage of 1,2-diols to yield carbonyl compounds. rsc.org This method is notable for its efficiency and tolerance of various functional groups. rsc.org

Selective Oxidation with Alcohol Dehydrogenases : Enzymes offer a high degree of selectivity in the oxidation of diols. Alcohol dehydrogenases (ADHs) have been investigated for their ability to catalyze the stereoselective oxidation of aryl-substituted 1,2-diols. diva-portal.org For example, propanediol (B1597323) dehydrogenase (FucO) from Escherichia coli is regioselective for primary alcohols and stereoselective for the S-enantiomer. diva-portal.org In contrast, alcohol dehydrogenase A (ADH-A) from Rhodococcus ruber is regioselective for secondary alcohols and can tolerate bulky substrates. diva-portal.org Such enzymatic systems provide a "greener" alternative to traditional chemical methods. diva-portal.org

Formation of α-Hydroxy Ketones : Selective oxidation of one of the hydroxyl groups can yield α-hydroxy ketones. For instance, the oxidation of the secondary alcohol in similar diols has been achieved using various oxidizing agents. These α-hydroxy ketones are valuable intermediates in the synthesis of other compounds. researchgate.net

Table 1: Selective Oxidation Reactions

| Oxidizing Agent/System | Product Type | Selectivity | Reference |

| Periodic acid (HIO₄), Lead tetraacetate (Pb(OAc)₄) | Carbonyl compounds (via cleavage) | C-C bond cleavage | rsc.org |

| Non-heme Mn(II) complex / O₂ / blue light | Carbonyl compounds (via cleavage) | C-C bond cleavage | rsc.org |

| Alcohol Dehydrogenases (e.g., FucO, ADH-A) | α-Hydroxy aldehydes or ketones | Regio- and stereoselective | diva-portal.org |

Reductive Transformations of the Diol Moiety

The hydroxyl groups of this compound can undergo reduction, although this is less common than oxidation. Reductive transformations often involve the conversion of the hydroxyl groups into better leaving groups followed by reduction.

Deoxygenation : The vicinal diol can be converted to an alkene through a two-step process involving the formation of a cyclic derivative, such as a thiocarbonate, followed by treatment with a thiophilic reagent like trimethyl phosphite.

Reduction of Derived Carbonyls : If the diol is first oxidized to an α-hydroxy ketone or an aldehyde, these carbonyl groups can then be reduced. For example, alcohol dehydrogenases can catalyze the reduction of 2-hydroxy ketones to form diols with high diastereoselectivity. rsc.org The alcohol dehydrogenase from Ralstonia sp. (RADH) has shown a broad substrate range for sterically demanding 2-hydroxy ketones. rsc.org

Substitution Reactions at Hydroxyl Centers

The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group.

Conversion to Halides : The hydroxyl groups can be converted to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Formation of Ethers and Esters : The hydroxyl groups can react with alkyl halides or acyl halides/anhydrides to form ethers and esters, respectively. These reactions are often carried out in the presence of a base.

Epoxide Formation and Ring-Opening : A common strategy for substitution at the allylic position of similar diols involves the formation of an epoxide, followed by its ring-opening with a nucleophile. mdpi.com This two-step approach allows for the introduction of a variety of substituents with controlled stereochemistry. mdpi.com

Formation of Cyclic Derivatives and Protecting Groups

The vicinal diol moiety of this compound is well-suited for the formation of cyclic derivatives, which are often used as protecting groups for the diol itself or for carbonyl compounds.

Acetal and Ketal Formation : Diols are commonly used to protect aldehydes and ketones by forming cyclic acetals and ketals. pressbooks.pub These reactions are typically catalyzed by an acid and are reversible, making them excellent protecting groups that are stable under basic and nucleophilic conditions. pressbooks.puborganic-chemistry.org For example, reaction with an aldehyde or ketone in the presence of an acid catalyst like toluenesulfonic acid will form a 1,3-dioxolane (B20135) derivative.

Cyclic Boronate Esters : Diols react with boronic acids to form cyclic boronate esters. This reaction is often used in derivatization for analytical purposes, such as determining enantiomeric purity by NMR.

Dioxasilinanes : β-hydroxyketones can be reduced and protected in one step to form dioxasilinanes. wwu.edu While this compound is a 1,2-diol, similar principles of forming cyclic silicon-containing derivatives can be applied for protection. wwu.edu

Table 2: Common Protecting Groups for Diols

| Protecting Group | Formation Reagents | Cleavage Conditions | Reference |

| Acetal/Ketal | Aldehyde/Ketone, Acid catalyst | Aqueous acid | pressbooks.puborganic-chemistry.org |

| Silyl Ethers | Silyl halide/triflate, Base | Fluoride source (e.g., TBAF), Acid | google.com |

| Cyclic Boronate Ester | Boronic acid | Hydrolysis |

Derivatization Protocols for Analytical and Synthetic Purposes

Derivatization of this compound is crucial for both analytical applications, such as determining absolute configuration and enantiomeric excess, and for synthetic purposes to create more complex molecules.

Mosher's Esters : The diol can be derivatized with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters. researchgate.net The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the chiral centers. researchgate.net

Chiral Derivatizing Agents for NMR Spectroscopy : A variety of chiral derivatizing agents are used to determine the enantiopurity of chiral compounds, including diols, by NMR spectroscopy. nih.gov For instance, a three-component derivatization protocol involving a chiral diol, 2-formylphenylboronic acid, and a chiral amine can be used to form diastereomeric iminoboronate esters that are distinguishable by NMR. acs.org

Use as a Chiral Auxiliary : The chiral nature of this compound makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. For example, it has been used in the synthesis of dihydropyridines, where its C2-symmetric structure directs face-selective nucleophilic additions. smolecule.com

Applications in Asymmetric Synthesis and Catalysis

(R)-2-Phenylpropane-1,2-diol as a Chiral Building Block

Chiral building blocks are enantiomerically enriched compounds that chemists incorporate into a larger molecule to construct a specific stereocenter. The inherent chirality of the building block is transferred to the final product, a strategy crucial for creating stereochemically defined molecules like pharmaceuticals and other fine chemicals. biosynth.com

Synthesis of Enantiomerically Pure Fine Chemicals

The synthesis of enantiomerically pure compounds is critical in fields where biological activity is dependent on a specific three-dimensional structure. Chiral diols are pivotal starting materials or intermediates in these synthetic pathways. biosynth.com While its isomer 1-phenylpropane-1,2-diol (B147034) is a well-documented building block for various pharmaceuticals, the specific use of this compound is less detailed in readily available literature. However, as a chiral vicinal diol, its functional groups are suitable for a range of transformations that maintain or transfer chirality, making it a potential, though less common, building block for specialized fine chemicals.

Precursor in Complex Molecule Synthesis

The transformation of simple chiral molecules into more complex structures is a cornerstone of organic synthesis. Chiral diols like this compound possess two hydroxyl groups that can be selectively protected, activated, or converted into other functionalities. This allows for the stepwise and controlled construction of larger, stereochemically complex molecules. For instance, one hydroxyl group could be converted into a leaving group for a substitution reaction, while the other serves as a directing group or is carried through to the final product. While specific, large-scale applications for this compound as a precursor are not widely cited, its structure is fundamentally suited for this role.

Role in Pharmaceutical Intermediate Production

The production of pharmaceutical intermediates is a significant application for chiral diols. researchgate.netacs.org The stereoisomers of 1-phenylpropane-1,2-diol, for example, are known intermediates in the synthesis of drugs where specific stereochemistry is required for efficacy. researchgate.net Given its structure as a chiral diol, this compound represents a potential intermediate for pharmaceutical compounds, although it is not as commonly cited as its isomers. The principles of asymmetric synthesis suggest it could be used to create specific stereocenters in active pharmaceutical ingredients (APIs).

Utilization as a Chiral Ligand or Auxiliary Precursor

Beyond being incorporated directly into a final product, chiral molecules are often used catalytically or temporarily to control the stereochemistry of a reaction. This involves converting the chiral building block into a ligand, which coordinates to a metal catalyst, or a chiral auxiliary, which is temporarily attached to the substrate.

Development of Chiral Catalysts for Asymmetric Transformations

Chiral diols are frequently used as precursors for the synthesis of ligands for asymmetric catalysis. nih.gov The diol functionality can be converted into phosphinites, phosphonites, or other coordinating groups that can bind to transition metals like rhodium, iridium, or palladium. These chiral metal complexes then catalyze reactions such as reductions, oxidations, or carbon-carbon bond formations, yielding enantiomerically enriched products. umontreal.caciac.jl.cn

While prominent examples like BINOL and TADDOL are widely used, other chiral diols can be adapted for this purpose. nih.gov this compound could theoretically be converted into a bidentate ligand. The stereochemistry of the diol would create a chiral environment around the metal center, enabling the catalyst to differentiate between the two faces of a prochiral substrate and selectively form one enantiomer of the product. However, specific ligands derived from this compound and their application in major catalytic transformations are not extensively reported.

Applications in Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a powerful method for creating chiral centers by adding hydrogen across a double bond with stereochemical control. ciac.jl.cn This process relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand. Ligands derived from chiral diols are common in this field. They create the necessary chiral pockets to ensure that hydrogen is delivered to one face of the substrate preferentially.

While there is extensive research on the enantioselective hydrogenation to produce chiral diols, the use of ligands derived from this compound to catalyze hydrogenation reactions is not a widely documented area. The potential exists for this compound to serve as a precursor for ligands in rhodium- or iridium-catalyzed hydrogenations, but this application remains largely unexplored in comparison to more established ligand backbones. ciac.jl.cn

Intermediates in Multi-Step Reaction Cascades for Complex Molecules

This compound and its stereoisomers are valuable chiral building blocks, particularly in the pharmaceutical industry. researchgate.netbiosynth.com Their synthesis is often achieved through multi-step enzymatic reaction cascades that leverage the high selectivity of biocatalysts to control stereochemistry. These cascades typically begin with simple, inexpensive starting materials like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.netresearchgate.net

A common strategy involves a two-step enzymatic process. researchgate.net The first step is a carboligation reaction to form a C-C bond, creating an α-hydroxy ketone intermediate, (R)-2-hydroxy-1-phenylpropan-1-one ((R)-HPP), from benzaldehyde and acetaldehyde. This reaction is catalyzed by a thiamine diphosphate (ThDP)-dependent carboligase, such as benzaldehyde lyase (BAL). The second step is the stereoselective reduction of the ketone group in the HPP intermediate to a hydroxyl group, yielding the desired 1-phenylpropane-1,2-diol (PPD) stereoisomer. This reduction is carried out by an alcohol dehydrogenase (ADH). researchgate.netacs.org

By modularly combining different stereoselective enzymes—two carboligases and two alcohol dehydrogenases—all four stereoisomers of PPD can be produced. researchgate.netacs.org This modular approach allows for flexible and highly selective synthesis pathways. For instance, the combination of benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) and alcohol dehydrogenase from Ralstonia sp. (RADH) can be used to produce (1R,2R)-1-phenylpropane-1,2-diol. researchgate.net Such enzymatic cascades are often performed in one-pot setups, which can improve efficiency and atom economy by using the co-product of one step as the substrate for another, as seen in cofactor recycling systems. researchgate.netresearchgate.net Research has demonstrated that these multi-enzyme cascades can achieve high product concentrations (up to 63.8 g/L), excellent yields (up to 98%), and high space-time yields (up to 327 g L⁻¹ d⁻¹). researchgate.netacs.orgrsc.org

| Target Stereoisomer | Step 1 Enzyme (Carboligase) | Intermediate | Step 2 Enzyme (ADH) | Reference |

|---|---|---|---|---|

| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | (R)-HPP | ADH from Ralstonia sp. (RADH) | researchgate.netacs.org |

| (1S,2R)-PPD | Benzaldehyde Lyase (BAL) | (R)-HPP | ADH from Lactobacillus brevis (LbADH) | acs.org |

| (1R,2S)-PPD | Benzoylformate Decarboxylase Mutant (BFDL461A) | (S)-HPP | ADH from Ralstonia sp. (RADH) | acs.org |

| (1S,2S)-PPD | Benzoylformate Decarboxylase Mutant (BFDL461A) | (S)-HPP | ADH from Lactobacillus brevis (LbADH) | researchgate.net |

The chiral diol, 1-phenylpropane-1,2-diol, serves as a crucial intermediate in the biocatalytic synthesis of more complex and pharmaceutically significant molecules like chiral amino alcohols. Specifically, all four stereoisomers of phenylpropanolamines (PPAs), also known as nor(pseudo)ephedrines, can be synthesized from the corresponding 1-phenylpropane-1,2-diol stereoisomers. nih.gov

This transformation is achieved through a biocatalytic hydride-borrowing cascade. nih.gov The process involves a one-pot reaction combining three enzymes: an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH) for cofactor recycling. The ADH first oxidizes one of the hydroxyl groups of the diol intermediate to a ketone. The ωTA then catalyzes the asymmetric transfer of an amino group from an amine donor (like L-alanine) to this keto intermediate, forming the chiral amino alcohol. The combination of stereocomplementary ADHs and ωTAs allows for precise control over the stereochemistry of the final product. nih.gov

This enzymatic method is the first to enable access to all four possible PPA stereoisomers with high enantio- and diastereoselectivity (er and dr up to >99.5%). nih.gov The strategic use of 1-phenylpropane-1,2-diols as the starting point for this cascade highlights their importance as versatile chiral building blocks in the synthesis of optically active alcohols and amines. nih.govnih.govsctunisie.org

Research into Biotransformation Processes

Research into the biotransformation processes involving this compound focuses heavily on enzymatic synthesis, which offers a green alternative to traditional chemical methods. researchgate.net The production of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD) from simple aldehydes like benzaldehyde and acetaldehyde is a well-studied example of a multi-step biocatalytic reaction. researchgate.netnih.gov These processes utilize whole-cell biocatalysts or isolated enzymes, taking advantage of their high selectivity. researchgate.netresearchgate.net

A key biotransformation is the two-step chemo-enzymatic method starting from propenylbenzenes. This involves a lipase-catalyzed epoxidation followed by epoxide hydrolysis to yield a diastereoisomeric mixture of diols. nih.gov A more direct and stereocontrolled biotransformation is the aforementioned cascade involving a carboligase followed by an alcohol dehydrogenase. researchgate.netacs.org

Significant process optimization has been explored to make these biotransformations more scalable and efficient. One major advancement is the use of micro-aqueous organic solvent systems, such as methyl tert-butyl ether (MTBE), with lyophilized whole cells. acs.orgrsc.org This approach allows for substantially higher concentrations of hydrophobic substrates while maintaining the high stereoselectivity of the enzymes. It also simplifies product recovery and circumvents the need for adding expensive cofactors, as the whole cells can handle in situ cofactor regeneration. acs.orgrsc.org These optimized biotransformation processes have achieved industrially relevant product concentrations and space-time yields, demonstrating their potential for large-scale production of chiral diols. researchgate.netacs.org

| Process Type | Key Enzymes | Starting Materials | Product Concentration | Space-Time Yield (STY) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Two-step cascade in micro-aqueous medium | Carboligase, Alcohol Dehydrogenase | Benzaldehyde, Acetaldehyde | Up to 63.8 g/L | Up to 327 g L⁻¹ d⁻¹ | ee/de > 99% | rsc.org |

| Modular two-step biocatalysis | Two Carboligases, Two ADHs | Aldehyde substrates | Up to 63 g/L | Up to 144 g L⁻¹ d⁻¹ | >95% target isomer | researchgate.netacs.org |

| Two-enzyme one-pot cascade | PfBAL, RADH | Benzaldehyde, Acetaldehyde | >100 mM | Up to 165 g L⁻¹ d⁻¹ | >99% optical purity | researchgate.net |

The successful stereoselective synthesis of this compound and its isomers relies on a fundamental understanding of enzyme-substrate interactions. The modularity of the enzymatic cascades used for their production is a direct result of studying how different enzymes interact with the substrates and intermediates. researchgate.netresearchgate.net

The key to accessing all four stereoisomers of 1-phenylpropane-1,2-diol lies in the specific stereo- and regioselectivity of different alcohol dehydrogenases (ADHs). researchgate.net Research has investigated various ADHs, such as those from Lactobacillus brevis (LbADH) and Ralstonia sp. (RADH), for their ability to reduce the prochiral ketone in the (R)- or (S)-2-hydroxy-1-phenylpropan-1-one intermediate. researchgate.netacs.org LbADH and RADH exhibit complementary stereoselectivity; one reduces the ketone to an (S)-alcohol while the other produces the (R)-alcohol. This complementarity is essential for the targeted synthesis of each diol stereoisomer. researchgate.net

Studies also focus on overcoming challenges like steric hindrance in the enzyme's active site, which can impact both activity and stereoselectivity, especially with bulky substrates. rsc.org For example, engineering an ADH by mutating amino acid residues in the binding pocket can eliminate steric hindrance, allowing the enzyme to accommodate substrates it could not previously process and even altering its stereocontrol. rsc.org Furthermore, optimizing reaction conditions, such as pH, is critical, as different enzymes in a cascade may have different pH optima for their oxidative and reductive activities. researchgate.net The use of whole-cell biocatalysts or enzyme immobilization techniques like catalytically active inclusion bodies (CatIBs) has been shown to improve enzyme stability under challenging conditions, leading to higher conversions and demonstrating practical solutions derived from enzyme-substrate studies. researchgate.net

Future Perspectives and Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The demand for enantiomerically pure vicinal diols, including (R)-2-Phenylpropane-1,2-diol, has spurred the development of innovative synthetic methods that offer high stereocontrol. While traditional methods like the Sharpless asymmetric dihydroxylation are effective for many olefins, challenges remain, particularly in achieving high enantioselectivity for certain substrate classes. nih.gov

Future methodologies are expected to focus on catalytic, enantioselective transformations that can construct the 1,2-diol motif with high fidelity. One promising avenue is the asymmetric ring opening/cross metathesis (AROCM) of dioxygenated cyclobutenes. nih.gov This approach allows for the creation of multiple stereocenters in a single step, producing functionally rich and versatile synthetic intermediates. nih.gov Further research in this area will likely involve the design of new chiral-at-metal complexes to improve catalyst efficiency and broaden the substrate scope.

Another key direction is the continued development of multi-step biocatalytic reactions. By combining different classes of enzymes, such as lyases and alcohol dehydrogenases, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) can be synthesized from simple achiral starting materials like benzaldehyde (B42025) and acetaldehyde (B116499). researchgate.netresearchgate.net These modular, two-step enzymatic syntheses offer a flexible and "green" alternative to traditional chemical methods. researchgate.net Future work will likely focus on process optimization, including the use of micro-aqueous solvent systems to accommodate hydrophobic substrates at higher concentrations while maintaining excellent stereoselectivity. acs.org

Exploration of New Biocatalysts and Engineered Enzymes for Enhanced Selectivity and Yield

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The future of this compound synthesis is intrinsically linked to the discovery and engineering of novel enzymes.

Alcohol dehydrogenases (ADHs) have proven to be particularly valuable for the stereoselective reduction of prochiral ketones to form chiral alcohols and diols. mdpi.com Research is ongoing to identify and characterize new ADHs from diverse microbial sources with unique substrate specificities and stereopreferences. For instance, ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have been successfully employed in the synthesis of 1-phenylpropane-1,2-diol stereoisomers. researchgate.net

Beyond discovery, protein engineering and directed evolution are set to play a pivotal role. These techniques allow scientists to tailor enzymes for specific industrial applications, enhancing their stability, activity, and enantioselectivity. nih.govresearchgate.netmanchester.ac.uknih.gov By modifying the active site of an enzyme, researchers can improve its performance for a non-natural substrate or even invert its enantioselectivity, providing access to either enantiomer of a target molecule from the same precursor. The development of enzyme cascades, where multiple enzymes work in concert in a one-pot synthesis, represents a highly efficient strategy. For example, combining a styrene (B11656) monooxygenase with stereocomplementary epoxide hydrolases can produce all four stereoisomers of 1-phenylpropane-1,2-diol from β-methylstyrenes. nih.gov

| Enzyme/Enzyme System | Starting Material(s) | Product | Key Feature |

|---|---|---|---|

| Lyase and Alcohol Dehydrogenase (ADH) Combination | Benzaldehyde and Acetaldehyde | All four stereoisomers of 1-phenylpropane-1,2-diol | Modular combination allows access to each stereoisomer separately. researchgate.netresearchgate.net |

| Alcohol Dehydrogenase from Ralstonia sp. (RasADH) | 1,4-diaryl-1,4-diketones | (1S,4S)-diols | High conversion and diastereo/enantiomeric excess for bulky substrates. mdpi.com |

| Styrene Monooxygenase and Epoxide Hydrolases | trans- or cis-β-methylstyrene | All four stereoisomers of 1-phenylpropane-1,2-diol | One-pot, two-enzyme cascade for high optical purity. nih.gov |

| Benzoylformate Decarboxylase (BFD) and ADH | Benzaldehyde and Acetaldehyde | (1S,2S)-1-phenylpropane-1,2-diol | Three-enzyme cascade with cofactor regeneration for enantiomerically pure product. researchgate.net |

Advanced Characterization Techniques for Stereochemical Analysis

The accurate determination of enantiomeric purity and absolute configuration is critical in the development and application of chiral compounds like this compound. While chiral chromatography is a well-established method, future research will continue to refine and develop more advanced and efficient analytical techniques. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for stereochemical analysis. The development of novel chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) is a key area of research. Chiral boronic acids, for example, can react with diols to form diastereoisomeric boronic esters, which exhibit distinct signals in ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the rapid and accurate determination of enantiomeric excess (ee). nih.govscispace.com The introduction of fluorine atoms into the CDA can provide highly sensitive probes for ¹⁹F NMR analysis, often resulting in large chemical shift differences between diastereomers. nih.gov

Circular Dichroism (CD) spectroscopy, both electronic (ECD) and vibrational (VCD), is another crucial technique for assigning the absolute configuration of chiral molecules. nih.gov By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry can be determined with a high degree of confidence. nih.govresearchgate.net This holistic approach, combining experimental data with theoretical calculations, provides a robust method for stereochemical assignment, especially for new or complex chiral molecules. nih.gov

| Technique | Principle | Application for this compound | Advantage |

|---|---|---|---|

| NMR Spectroscopy with Chiral Derivatizing Agents (e.g., boronic acids) | Formation of diastereomeric derivatives with distinct NMR signals. nih.gov | Determination of enantiomeric excess (ee). | Fast, accurate, and does not require enantiomerically pure standards for calibration. scispace.com |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Determination of absolute configuration by comparing experimental and calculated spectra. researchgate.net | Provides complementary data for unambiguous stereochemical assignment. nih.gov |

| Gas Chromatography (GC) with Chiral Stationary Phases | Differential interaction of enantiomers with a chiral stationary phase leading to separation. gcms.cz | Separation and quantification of enantiomers to determine optical purity. | High resolution and sensitivity for volatile compounds. |

Expansion of Applications in Enantioselective Transformations

This compound and its stereoisomers are not only targets of synthesis but are also valuable tools for creating other chiral molecules. Their future applications will likely expand as their utility as chiral building blocks, auxiliaries, and ligands in enantioselective catalysis is further explored.

These diols serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, they are precursors in the biocatalytic synthesis of all four stereoisomers of phenylpropanolamines (nor(pseudo)ephedrines), which are important pharmacologically active compounds. nih.gov This is achieved through multi-enzyme cascades that combine the regio- and stereoselectivities of different enzymes like ADHs and transaminases. nih.gov

Furthermore, chiral diols are being increasingly used as ligands to create chiral catalysts for a variety of enantioselective transformations. mdpi.com For example, chiral diol-boron complexes can catalyze asymmetric protonation, allylation, and aziridination reactions with high levels of stereocontrol. mdpi.com The development of new reactions catalyzed by these complexes is an active area of research. The ability to fine-tune the structure of the diol allows for the optimization of the catalyst for a specific transformation, leading to higher yields and enantioselectivities. The versatility of this compound as a chiral synthon ensures its continued importance in the advancement of asymmetric synthesis. researchgate.net

Q & A

Basic Questions

Q. What are the primary synthetic routes for (R)-2-Phenylpropane-1,2-diol, and how can its enantiomeric purity be ensured?

- Answer : A common method involves stereoselective synthesis using chiral catalysts. For example, (R)-Jacobson catalysts have been employed to achieve enantioselective epoxidation or dihydroxylation of prochiral alkenes, yielding the (R)-enantiomer with high selectivity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Chiral HPLC or polarimetry should be used post-synthesis to verify enantiomeric purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and regiochemistry of the diol. Infrared (IR) spectroscopy identifies hydroxyl and aromatic C-H stretches (e.g., 3200–3500 cm⁻¹ for -OH). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, particularly useful for distinguishing stereoisomers .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hygroscopic degradation. Stability studies under varying pH and temperature conditions (e.g., 25–40°C) are recommended to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR analysis of this compound derivatives?

- Answer : Contradictions in coupling constants or splitting patterns may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) or 2D techniques (e.g., COSY, NOESY) can clarify conformational equilibria. Computational methods (DFT calculations) may also predict optimal geometries to align with experimental data .

Q. What role does this compound play in microbial biodegradation pathways?

- Answer : In Pseudomonas pseudoalcaligenes strain YKJ, this diol is an intermediate in the degradation of bisphenol A (BPA). GC-MS analysis has identified its formation during the breakdown of M-hydroxymandelic acid, suggesting enzymatic reduction or hydroxylation steps . Pathway elucidation requires isotopic labeling (e.g., ¹³C) to track carbon flow.

Q. What methodologies are recommended for quantifying trace impurities in this compound samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with in situ derivatization (e.g., silylation using BSTFA) enhances volatility and detection sensitivity for polar impurities. High-resolution LC-MS/MS is preferable for non-volatile byproducts. Calibration curves using spiked standards ensure accuracy .

Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?

- Answer : Kinetic resolution via immobilized enzymes (e.g., lipases) or asymmetric catalysis using chiral ligands (e.g., BINAP) can enhance ee. Continuous-flow reactors improve stereochemical control by maintaining consistent reaction parameters (e.g., residence time, mixing efficiency) .

Q. What safety protocols are critical when handling this compound in vivo studies?

- Answer : Refer to RIFM safety assessments for systemic toxicity thresholds. For dermal exposure, use animal models to determine NOAEL (No Observed Adverse Effect Level). In vitro cytotoxicity assays (e.g., MTT on human keratinocytes) should precede in vivo work .

Methodological Notes

- Stereochemical Analysis : Combine experimental data (X-ray crystallography, CD spectroscopy) with computational modeling for unambiguous assignment .

- Metabolic Profiling : Use stable isotope-resolved metabolomics (SIRM) to trace the diol’s fate in biological systems .

- Regulatory Compliance : Align safety assessments with IFRA standards for sensitization and systemic toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.